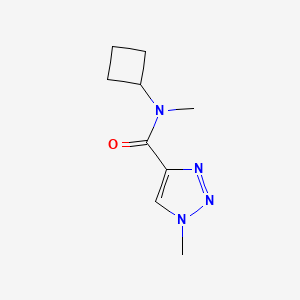
2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, also known as EPPA, is a compound that has been widely studied for its potential applications in scientific research. EPPA is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for a variety of research applications.
作用機序
The mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is not fully understood, but it is thought to act on a variety of molecular targets in the body. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to inhibit the activity of certain enzymes and receptors, which can lead to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and analgesic effects, as well as effects on neurotransmitter release and receptor activity. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has also been shown to have potential as a treatment for certain types of cancer, due to its ability to inhibit cell growth and induce apoptosis.
実験室実験の利点と制限
One of the main advantages of using 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in scientific research is its versatility. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have a range of effects on different molecular targets, making it a useful tool for studying a variety of biological processes. However, one limitation of using 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in lab experiments is its potential toxicity. 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to be toxic at high concentrations, which can limit its use in certain applications.
将来の方向性
There are a number of potential future directions for research on 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide. One area of interest is the development of more selective 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide analogs, which could be used to study specific molecular targets. Another potential direction is the use of 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide in combination with other drugs, to enhance its therapeutic effects. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide, which could lead to the development of new drugs and therapies.
合成法
2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. The specific method used to synthesize 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide will depend on the desired purity and yield of the final product.
科学的研究の応用
2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for its potential applications in a variety of scientific research areas, including neuroscience, cancer research, and drug discovery. In neuroscience, 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been shown to have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been studied for its potential as a chemotherapy agent. In drug discovery, 2-(4-ethoxyphenyl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide has been used as a starting point for the development of new drugs.
特性
IUPAC Name |
2-(4-ethoxyphenyl)-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O4S/c1-2-29-21-10-8-19(9-11-21)18-22(26)23-12-17-30(27,28)25-15-13-24(14-16-25)20-6-4-3-5-7-20/h3-11H,2,12-18H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXTWZZBFNMDCMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![[1-(1-Methyl-1H-indol-3-YL)ethyl]amine hydrochloride](/img/no-structure.png)
![2-Methyl-4-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]pyrimidine](/img/structure/B2907279.png)
![3-[(1-Cyclopropylsulfonylpiperidin-4-yl)methyl]-7-fluoroquinazolin-4-one](/img/structure/B2907280.png)
![[2-Oxo-2-(2,4,5-trichloroanilino)ethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2907282.png)



![1-(4-((7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)ethanone](/img/structure/B2907289.png)